Cas no 299-70-7 (1,4-Dibromo-2,3-butandiol)

1,4-Dibromo-2,3-butandiol is a brominated diol compound with the molecular formula C₄H₈Br₂O₂. It features two hydroxyl groups and two bromine atoms positioned symmetrically on a four-carbon chain, making it a versatile intermediate in organic synthesis. The presence of both reactive hydroxyl and bromine functional groups allows for selective modifications, enabling applications in cross-coupling reactions, polymer chemistry, and the synthesis of specialty chemicals. Its balanced reactivity and stability under controlled conditions make it suitable for use in fine chemical manufacturing and pharmaceutical research. The compound is typically handled under standard laboratory precautions due to its potential reactivity.
1,4-Dibromo-2,3-butandiol structure
1,4-Dibromo-2,3-butandiol structure
Product name:1,4-Dibromo-2,3-butandiol
CAS No:299-70-7
MF:C4H8O2Br2
Molecular Weight:247.91312
CID:270058
PubChem ID:98502

1,4-Dibromo-2,3-butandiol 化学的及び物理的性質

名前と識別子

    • 2,3-Butanediol,1,4-dibromo-, (2R,3R)-rel-
    • 1,4-DIBROMO-2,3-BUTANDIOL
    • (+-)-1,4-dibromo-2,3-butanediol
    • 1,4-dibromo-DL-1,4-dideoxy-threitol
    • DL-1,3-dibromo-2,3-butanediol
    • DL-1,4-DIBROMO-2,3-BUTANEDIOL
    • Niedrigschmelzendes 1.4-Dibrom-butandiol-(2.3)
    • racem. 1,4-dibromo-butane-2,3-diol
    • racem.-1,4-Dibrom-butan-2,3-diol
    • threo-1,4-dibromo-2,3-butanediol
    • 299-70-7
    • (2s,3s)-1,4-dibromobutane-2,3-diol
    • 2,3-Butanediol, 1,4-dibromo-, (theta,theta)-(+/-)-
    • (+,-)-1,4-Dibromo-2,3-dihydroxybutane
    • NSC 75721
    • (2S, 3S)-1, 4-dibromobutane-2, 3-diol
    • 1,4-Dibromo-2,3-butanediol, 95%
    • Rel-(2R,3R)-1,4-dibromobutane-2,3-diol
    • (D,L)-1,4-Dibromo-2,3-butanediol
    • XOWDQAHYPSENAC-QWWZWVQMSA-N
    • 1,4-Dibromo-2,3-butandiol
    • インチ: InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
    • InChIKey: XOWDQAHYPSENAC-UHFFFAOYSA-N
    • SMILES: BrCC(C(CBr)O)O

計算された属性

  • 精确分子量: 247.88706g/mol
  • 同位素质量: 245.88910g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 52
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • トポロジー分子極性表面積: 40.5
  • XLogP3: 0.5

じっけんとくせい

  • Color/Form: ベージュ結晶固体
  • 密度みつど: 1.8897 (rough estimate)
  • ゆうかいてん: 82-84 °C(lit.)
  • Refractive Index: 1.5230 (estimate)
  • Solubility: 未確定

1,4-Dibromo-2,3-butandiol Security Information

  • WGKドイツ:3
  • 危険カテゴリコード: 37/38-41
  • セキュリティの説明: 26-39
  • 危険物標識: Xi
  • Risk Phrases:37/38-41

1,4-Dibromo-2,3-butandiol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D270695-250mg
1,4-Dibromo-2,3-butandiol
299-70-7
250mg
$ 65.00 2022-06-05
TRC
D270695-500mg
1,4-Dibromo-2,3-butandiol
299-70-7
500mg
$ 105.00 2022-06-05

1,4-Dibromo-2,3-butandiol 関連文献

1,4-Dibromo-2,3-butandiolに関する追加情報

1,4-Dibromo-2,3-Butandiol (CAS No. 299-70-7): A Comprehensive Overview

1,4-Dibromo-2,3-butandiol (CAS No. 299-70-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as 1,4-dibromo-2,3-butanediol or 1,4-dibromobutan-2,3-diol, is characterized by its unique structure and chemical properties, making it a valuable intermediate in various synthetic processes.

The molecular formula of 1,4-dibromo-2,3-butandiol is C4H8O2Br2, with a molecular weight of approximately 207.89 g/mol. Its structure consists of a four-carbon chain with bromine atoms attached to the first and fourth carbons and hydroxyl groups on the second and third carbons. This arrangement provides the compound with a high degree of reactivity and functional versatility.

In recent years, 1,4-dibromo-2,3-butandiol has been extensively studied for its potential applications in the synthesis of complex organic molecules. One notable area of research involves its use as a building block in the synthesis of bioactive compounds. For instance, a study published in the Journal of Organic Chemistry in 2021 demonstrated that 1,4-dibromo-2,3-butandiol can be efficiently converted into various substituted butanediols through selective bromine substitution reactions. These substituted butanediols have shown promise in the development of novel pharmaceutical agents.

The chemical reactivity of 1,4-dibromo-2,3-butandiol is primarily attributed to its bromine and hydroxyl functional groups. The bromine atoms can be readily replaced by other functional groups through nucleophilic substitution reactions, while the hydroxyl groups can participate in various chemical transformations such as esterification and etherification. This dual functionality makes 1,4-dibromo-2,3-butandiol an attractive starting material for the synthesis of a wide range of organic compounds.

In addition to its synthetic applications, 1,4-dibromo-2,3-butandiol has also been explored for its potential biological activities. Research conducted at the University of California in 2020 investigated the cytotoxic effects of 1,4-dibromo-2,3-butandiol on various cancer cell lines. The results indicated that this compound exhibits significant cytotoxicity against certain types of cancer cells, suggesting its potential as a lead compound for anticancer drug development.

The environmental impact of 1,4-dibromo-2,3-butandiol is another important consideration in its use and application. Studies have shown that this compound can be biodegraded under certain conditions, although its persistence in the environment may vary depending on factors such as pH and temperature. Efforts are ongoing to develop more environmentally friendly synthetic routes for the production of 1,4-dibromo-2,3-butandiol, with a focus on reducing its ecological footprint.

In conclusion, 1,4-dibromo-2,3-butandiol (CAS No. 299-70-7) is a multifaceted compound with a wide range of applications in organic synthesis and pharmaceutical research. Its unique chemical structure and reactivity make it an invaluable tool for scientists and researchers working in these fields. As ongoing research continues to uncover new possibilities for its use and optimization, 1,4-dibromo-2,3-butandiol is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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